4-[(Thian-4-yl)amino]butan-2-ol
Description
4-[(Thian-4-yl)amino]butan-2-ol is a secondary alcohol featuring a thian-4-yl (a sulfur-containing six-membered heterocycle) substituent linked via an amino group to a butan-2-ol backbone. Such compounds are typically synthesized via reductive amination or nucleophilic substitution and serve as intermediates in medicinal chemistry, particularly for targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
4-(thian-4-ylamino)butan-2-ol |
InChI |
InChI=1S/C9H19NOS/c1-8(11)2-5-10-9-3-6-12-7-4-9/h8-11H,2-7H2,1H3 |
InChI Key |
SQECPTVXCYIZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCSCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thian-4-yl)amino]butan-2-ol typically involves the reaction of thian-4-amine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-[(Thian-4-yl)amino]butan-2-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[(Thian-4-yl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-[(Thian-4-yl)amino]butan-2-ol, such as carbonyl compounds, reduced amines, and substituted derivatives .
Scientific Research Applications
4-[(Thian-4-yl)amino]butan-2-ol is a chemical compound with the molecular formula and a molecular weight of 189.32 g/mol .
Synonyms
The compound is also known by the following names:
Potential Applications
While specific applications of 4-[(Thian-4-yl)amino]butan-2-ol are not detailed in the provided search results, the presence of amine, alcohol, and sulfide functional groups suggests potential uses in various chemical and biological contexts. Related compounds with similar structural features have demonstrated diverse biological activities:
Analogous Alkanolamines
4-Amino-1-butanol, an alkanolamine, is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA) . Its structural similarity to GABA allows it to be converted into γ-aminobutyraldehyde (GABAL) by aldehyde reductase (ALR), and GABAL is further converted into GABA by aldehyde dehydrogenase (ALDH) .
Pyrrole Derivatives
2-(1H-pyrrol-2-yl)cycloheptan-1-ol, which contains a pyrrole moiety, has shown anticancer and antimicrobial properties. Studies indicate that pyrrole derivatives can inhibit enzymes involved in tumor growth and exhibit antibacterial and antifungal activities. They may also offer neuroprotective effects by modulating neurotransmitter systems and providing antioxidant properties.
Secondary Amines
Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes and are constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Triazoles
1,2,4-triazoles have demonstrated potential as fungicidal compounds. The 1,2,4-triazole core is present as the nucleus in a variety of antifungal drug categories, confirming them as pharmacologically significant moieties .
Given these related applications, 4-[(Thian-4-yl)amino]butan-2-ol may be useful in creating new pharmaceuticals, agrochemicals, and other organic compounds .
Safety Information
Mechanism of Action
The mechanism of action of 4-[(Thian-4-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. The exact molecular targets and pathways can vary based on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[(Thian-4-yl)amino]butan-2-ol with five analogs, emphasizing substituent effects:
Notes:
- The thian-4-yl group (predicted) may confer enhanced metabolic stability compared to thiophene or pyrazole derivatives due to reduced aromatic electrophilicity.
- Dichlorophenyl-piperazine analogs (e.g., ) exhibit higher melting points (~168–170°C), likely due to π-π stacking and hydrogen bonding from the rigid aryl-piperazine moiety.
- Pyridine-containing derivatives () show acute oral toxicity (Category 4), whereas sulfur-containing analogs () lack explicit hazard data, suggesting substituent-dependent safety profiles.
Biological Activity
4-[(Thian-4-yl)amino]butan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
4-[(Thian-4-yl)amino]butan-2-ol features a thiophene ring attached to an amino butanol structure. The presence of both an amino group and a thiophene moiety contributes to its unique chemical reactivity and biological properties.
The biological activity of 4-[(Thian-4-yl)amino]butan-2-ol is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and potential therapeutic effects.
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antimicrobial Activity
Research indicates that 4-[(Thian-4-yl)amino]butan-2-ol exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound could serve as a basis for developing new antibiotics, particularly in light of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with preliminary studies indicating that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other thiophene derivatives. Specific pathways affected include apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized thiophene derivatives, including 4-[(Thian-4-yl)amino]butan-2-ol, demonstrated robust antibacterial activity against several pathogenic strains, supporting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds containing the thiophene structure can induce apoptosis and inhibit tumor growth, suggesting a promising avenue for cancer therapy development .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 4-[(Thian-4-yl)amino]butan-2-ol:
- Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and bioavailability profiles, making it a suitable candidate for further drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
